

Potential Research Applications of 2-(Allylsulfonyl)-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Allylsulfonyl)-4-methylpyridine

Cat. No.: B3028573

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Abstract

2-(Allylsulfonyl)-4-methylpyridine is a heterocyclic organic compound featuring a pyridine ring substituted with an allylsulfonyl group and a methyl group. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest a range of potential applications in medicinal chemistry, chemical biology, and materials science. This technical guide aims to provide a comprehensive overview of these potential applications by examining the reactivity of its functional groups and drawing parallels with structurally related compounds that have been investigated for various biological activities.

Chemical Profile

A summary of the basic chemical data for **2-(Allylsulfonyl)-4-methylpyridine** is presented in Table 1. This information is crucial for its use in experimental settings.

Property	Value	Source
CAS Number	2249891-89-0	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂ S	[1][2]
Molecular Weight	197.25 g/mol	[1][2]
Synonyms	4-Methyl-2-(2-propen-1-ylsulfonyl)pyridine	[2]
Appearance	White to yellow powder/crystal	[2]
Purity	>98.0% (typically analyzed by HPLC or GC)	[2]

Potential Research Applications

Based on its chemical structure, **2-(Allylsulfonyl)-4-methylpyridine** holds promise in several research domains.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a common feature in many approved drugs due to its ability to form hydrogen bonds and participate in various biological interactions. The sulfonyl group can also act as a hydrogen bond acceptor and is present in numerous pharmaceuticals. The allyl group provides a reactive handle for further chemical modifications.

One potential area of interest is oncology. Structurally related compounds, such as (E)-2-((styrylsulfonyl)methyl)pyridine derivatives, have been investigated as potent mitotic inhibitors with selective cytotoxicity towards cancer cells.[3][4] These compounds induce mitotic arrest and apoptosis, highlighting the potential of the sulfonylpyridine core in the development of novel anticancer agents.[3][4] While **2-(Allylsulfonyl)-4-methylpyridine** is not a direct analogue, it shares the foundational sulfonylpyridine moiety, suggesting that it could serve as a valuable building block or a starting point for the synthesis of new libraries of compounds with potential anticancer activity.

Furthermore, pyridine derivatives fused with sulfonamide moieties have been synthesized and evaluated for their antitumor activity, indicating the broad interest in combining these two

functional groups in the design of new therapeutic agents.[5]

The pyridine ring itself is a versatile scaffold in drug design, with applications ranging from antimicrobial and antiviral to anti-inflammatory and neuroprotective agents.[6] The presence of the methyl group on the pyridine ring can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for biological targets.

Synthetic Chemistry and Catalysis

2-(Allylsulfonyl)-4-methylpyridine is commercially available as a synthetic reagent.[7]

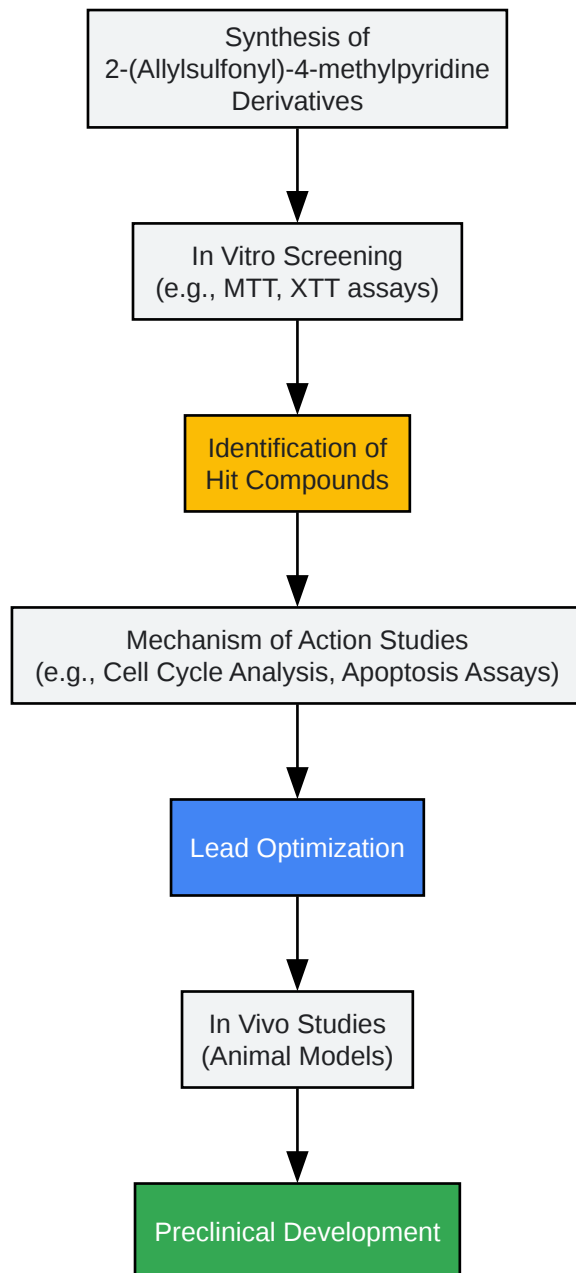
Compounds of this nature are often utilized in cross-coupling reactions. The sulfonyl group can act as a leaving group under certain conditions, allowing for the introduction of other functional groups at the 2-position of the pyridine ring. The allyl group also offers a site for various chemical transformations, such as addition reactions or olefin metathesis.

The pyridine nitrogen can act as a ligand for transition metals, suggesting potential applications in catalysis. The coordination of the pyridine to a metal center could be modulated by the electronic properties of the allylsulfonyl and methyl substituents.

Conceptual Experimental Workflow

The following diagram illustrates a conceptual workflow for investigating the potential anticancer properties of **2-(Allylsulfonyl)-4-methylpyridine** and its derivatives.

Conceptual Workflow for Anticancer Drug Discovery



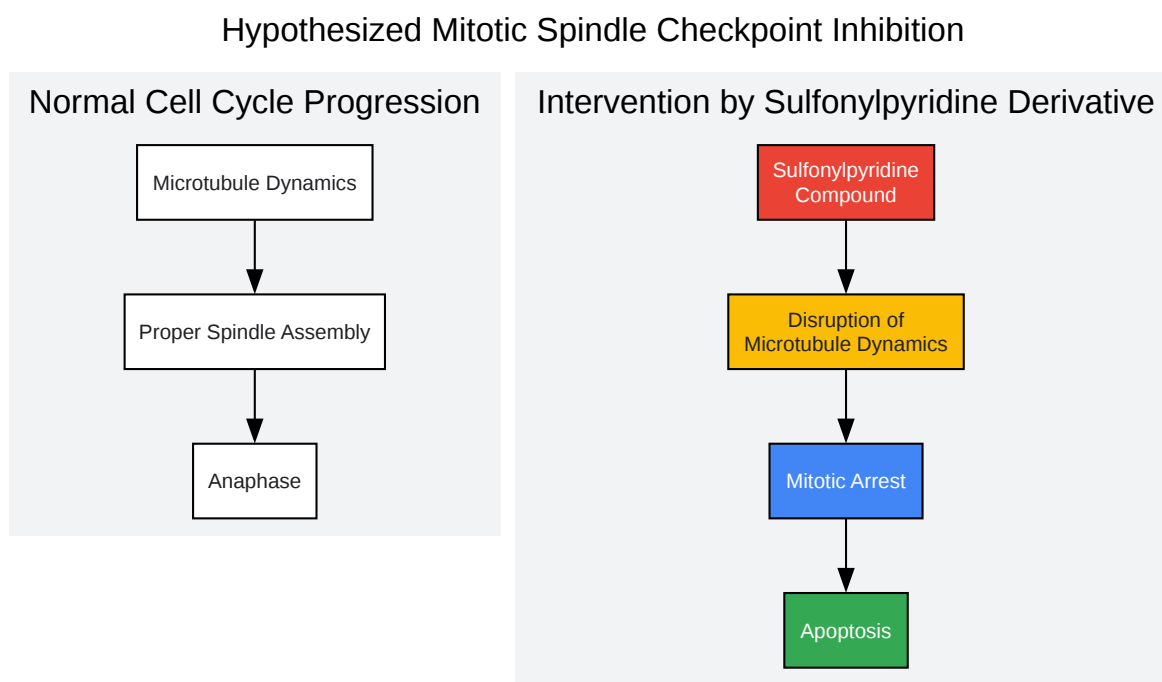
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Caption: A conceptual workflow for the discovery of anticancer agents.

Potential Signaling Pathway Involvement

Based on the activity of related styrylsulfonyl-methylpyridine compounds that induce mitotic arrest, a potential signaling pathway that could be investigated for derivatives of **2-**

(Allylsulfonyl)-4-methylpyridine is the mitotic spindle checkpoint pathway.



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Caption: A diagram of hypothesized mitotic spindle checkpoint inhibition.

Illustrative Experimental Protocols

While specific protocols for **2-(Allylsulfonyl)-4-methylpyridine** are not available, the following are generalized methodologies for key experiments that would be relevant for investigating its potential biological activity, based on studies of similar compounds.

General Procedure for Cell Viability Assay (MTT Assay)

- **Cell Seeding:** Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

- **Compound Treatment:** Prepare serial dilutions of **2-(Allylsulfonyl)-4-methylpyridine** in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

General Procedure for Cell Cycle Analysis by Flow Cytometry

- **Cell Treatment:** Treat cells with **2-(Allylsulfonyl)-4-methylpyridine** at its IC₅₀ concentration for a specified time (e.g., 24 hours).
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with ice-cold PBS.
- **Fixation:** Fix the cells in 70% ethanol at -20°C overnight.
- **Staining:** Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the DNA content of the cells using a flow cytometer.
- **Data Analysis:** Determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).

Conclusion and Future Directions

2-(Allylsulfonyl)-4-methylpyridine is a chemical entity with underexplored potential. Its structural components suggest that it could be a valuable tool for synthetic chemists and a promising starting point for the development of new therapeutic agents, particularly in the field of oncology. Future research should focus on the synthesis of a diverse library of its derivatives and their systematic evaluation in a range of biological assays to uncover their therapeutic potential. Detailed mechanistic studies will be crucial to understand how these compounds exert their effects at a molecular level. The availability of this compound as a research chemical provides a solid foundation for such exploratory studies.

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